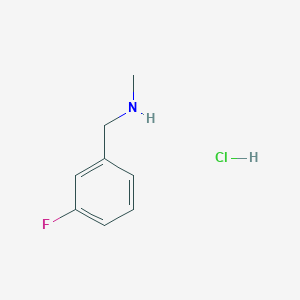

1-(3-fluorophenyl)-N-methylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

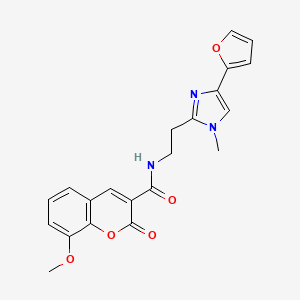

Übersicht

Beschreibung

This compound is an amine derivative of a fluorophenyl compound. The presence of a fluorine atom on the phenyl ring and a methyl group on the amine could potentially influence its chemical behavior and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with a fluorine atom at the 3-position, and a methylated amine (-NH-CH3) group attached to the phenyl ring . The exact spatial arrangement of these groups could influence the compound’s properties and interactions.Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and others. The presence of the fluorine atom might also influence its reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, stability, melting point, boiling point, and others could be influenced by the presence and position of the fluorine atom and the methylated amine group .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pharmaceuticals

N-Methyl-3-fluorobenzylamine hydrochloride: is a valuable intermediate in the synthesis of fluorinated pharmaceuticals. The introduction of a fluorine atom into organic compounds often leads to enhanced chemical stability, increased lipophilicity, and improved bioavailability. This compound can be used to introduce the 3-fluorobenzyl moiety into more complex molecules, which is particularly useful in the development of central nervous system (CNS) drugs where fluorinated compounds often exhibit high activity and selectivity .

Radiolabeling for PET Imaging

The compound’s fluorinated aromatic ring makes it a potential precursor for the synthesis of 18F-labeled radiotracers used in positron emission tomography (PET) imaging. This application is crucial for non-invasive diagnostic techniques, allowing for the visualization of biochemical processes in vivo .

Agrochemical Research

In agrochemical research, N-Methyl-3-fluorobenzylamine hydrochloride can be utilized to synthesize novel pesticides and herbicides. The fluorine atom’s effect on the biological activity of these compounds is of particular interest, as it can lead to the development of more effective and selective agrochemicals .

Material Science

This compound serves as a building block in the synthesis of organic materials, such as liquid crystals and fluorescent markers. The presence of fluorine can significantly alter the physical properties of materials, making them suitable for specific applications in electronics and photonics .

Neurotransmitter Receptor Research

Due to its structural similarity to certain neurotransmitters, N-Methyl-3-fluorobenzylamine hydrochloride can be used in the study of neurotransmitter receptors. It may act as an agonist or antagonist, providing insights into receptor function and aiding in the development of drugs targeting neurological disorders .

Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to explore the mechanism of action of various enzymes. By modifying the enzyme’s active site or altering its conformation, scientists can better understand disease processes and design targeted therapies .

Organic Synthesis Research

In organic chemistry, N-Methyl-3-fluorobenzylamine hydrochloride is used as a reagent in various synthetic routes. Its reactivity with different functional groups allows for the creation of a wide range of organic compounds, which can be further applied in medicinal chemistry and other fields .

Chemical Education

Lastly, this compound is often used in academic settings for instructional laboratory experiments. It provides students with hands-on experience in synthesizing fluorinated compounds and understanding their unique properties and reactions .

Zukünftige Richtungen

The study and development of new amine-containing compounds is a vibrant area of research in medicinal chemistry. This compound, with its fluorophenyl group and methylated amine, could potentially have interesting biological activities worth exploring. Future research could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity .

Wirkmechanismus

Target of Action

Compounds similar to N-Methyl-3-fluorobenzylamine Hydrochloride often target monoamine transporters, particularly those for dopamine and norepinephrine .

Mode of Action

These compounds typically act as releasing agents or reuptake inhibitors for monoamines, increasing the concentration of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The increased concentration of monoamines can affect various biochemical pathways, particularly those involved in mood regulation, reward, and executive functions .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

The increased concentration of monoamines can lead to heightened alertness, increased energy, elevated mood, and decreased appetite. It can also result in adverse effects such as insomnia, anxiety, and cardiovascular complications .

Action Environment

Factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of these compounds. For example, acidic environments can increase the rate of degradation, while certain substances can interact with the compound, potentially altering its effects .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDXZDQDUZPTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-N-methylmethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)

![2-(2-oxooxazolidin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2952970.png)

![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)